

Physical and chemical properties of Lithium iodide trihydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium iodide trihydrate*

Cat. No.: B3057236

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Lithium Iodide Trihydrate**

Introduction

Lithium Iodide Trihydrate ($\text{LiI}\cdot3\text{H}_2\text{O}$) is the hydrated, crystalline form of lithium iodide, a compound of significant interest across various scientific disciplines. As a white, deliquescent solid, it serves as a crucial precursor for anhydrous lithium iodide, which is a key component in high-energy batteries and a catalyst in organic synthesis.^{[1][2][3][4]} This guide provides a comprehensive technical overview of the physical and chemical properties of **lithium iodide trihydrate**, tailored for researchers, scientists, and professionals in drug development. It delves into its structural characteristics, thermal behavior, solubility, and stability, while also providing field-proven experimental protocols for its characterization.

Core Physical and Chemical Identifiers

A compound's fundamental identifiers are critical for its unambiguous documentation and sourcing in a research environment. **Lithium iodide trihydrate** is registered under CAS number 7790-22-9.^{[1][5][6][7]} Its properties are distinct from the anhydrous form (CAS No. 10377-51-2) and other hydrates.^[7]

Property	Value	Source(s)
Chemical Name	Lithium Iodide Trihydrate	[1][5]
IUPAC Name	lithium;iodide;trihydrate	[6][8]
CAS Number	7790-22-9	[1][5][6][7]
Molecular Formula	$\text{LiI}\cdot 3\text{H}_2\text{O}$	[1][5]
Hill System Formula	H_6ILiO_3	[5]
Molecular Weight	187.89 g/mol	[1][5][6][8]
Appearance	White, colorless to yellow crystalline solid	[1][5][9]

Physical Properties

The physical characteristics of $\text{LiI}\cdot 3\text{H}_2\text{O}$ dictate its handling, storage, and application. Its high solubility and hygroscopic nature are particularly noteworthy.

Appearance, Color, and Crystalline Form

Lithium iodide trihydrate presents as a white or colorless crystalline solid.[1][5][8] However, upon exposure to air and/or light, it can turn yellow.[10][11] This discoloration is a result of the oxidation of the iodide ion (I^-) to elemental iodine (I_2), a key indicator of degradation.[7][11] Structurally, the crystals are described as being hexagonal.[12]

Melting Point and Thermal Behavior

The melting point of **lithium iodide trihydrate** is approximately 73 °C.[1][5] It is crucial to understand that melting is concurrent with dehydration. The compound begins to lose its water of hydration around this temperature.[3] The dehydration process occurs in distinct stages:

- 75°C - 80°C: Loses one water molecule to form the dihydrate ($\text{LiI}\cdot 2\text{H}_2\text{O}$).[1]
- 80°C - 120°C: Loses two water molecules to become the monohydrate ($\text{LiI}\cdot \text{H}_2\text{O}$).[1]
- Above 300°C: Becomes fully anhydrous lithium iodide (LiI).[1][5]

The boiling point of the resulting anhydrous lithium iodide is 1171°C.[1][10]

Density

The density of **lithium iodide trihydrate** is reported to be approximately 3.48 to 3.49 g/cm³.[1][7][8][11] This value is lower than that of the anhydrous form (4.076 g/cm³), which is expected due to the inclusion of lighter water molecules in the crystal lattice.[7][13]

Solubility Profile

A defining characteristic of **lithium iodide trihydrate** is its high solubility in water and various organic solvents.[1][11] This property is vital for its use in electrolyte solutions and as a reagent in organic synthesis.[4]

Solvent	Solubility	Source(s)
Water	Highly soluble	[1][8][10][11]
Ethanol	Highly soluble	[1][8][10][11]
Methanol	Highly soluble	[1]
Acetone	Highly soluble	[1][8][10][11]

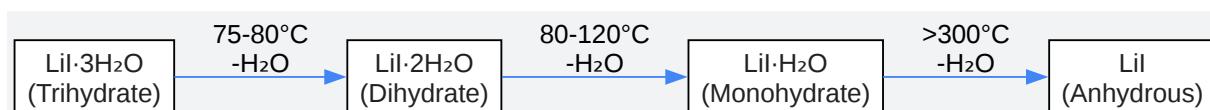
Hygroscopicity and Deliquescence

Lithium iodide trihydrate is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][9][13] This can lead to deliquescence, where the solid absorbs so much water that it dissolves into a liquid solution. This property necessitates stringent storage conditions under an inert, dry atmosphere to maintain the compound's integrity.[14]

Chemical Properties and Reactivity

Stability

The stability of LiI3H2O is a significant concern in its handling and application.


- Air and Light Sensitivity: The compound is sensitive to both air and light.[3][10][14] Exposure leads to the oxidation of iodide to iodine, causing the material to turn yellow.[7][10][11] This is

an autocatalytic process that degrades the purity of the compound. Therefore, it must be stored in tightly sealed, opaque containers.[1][14]

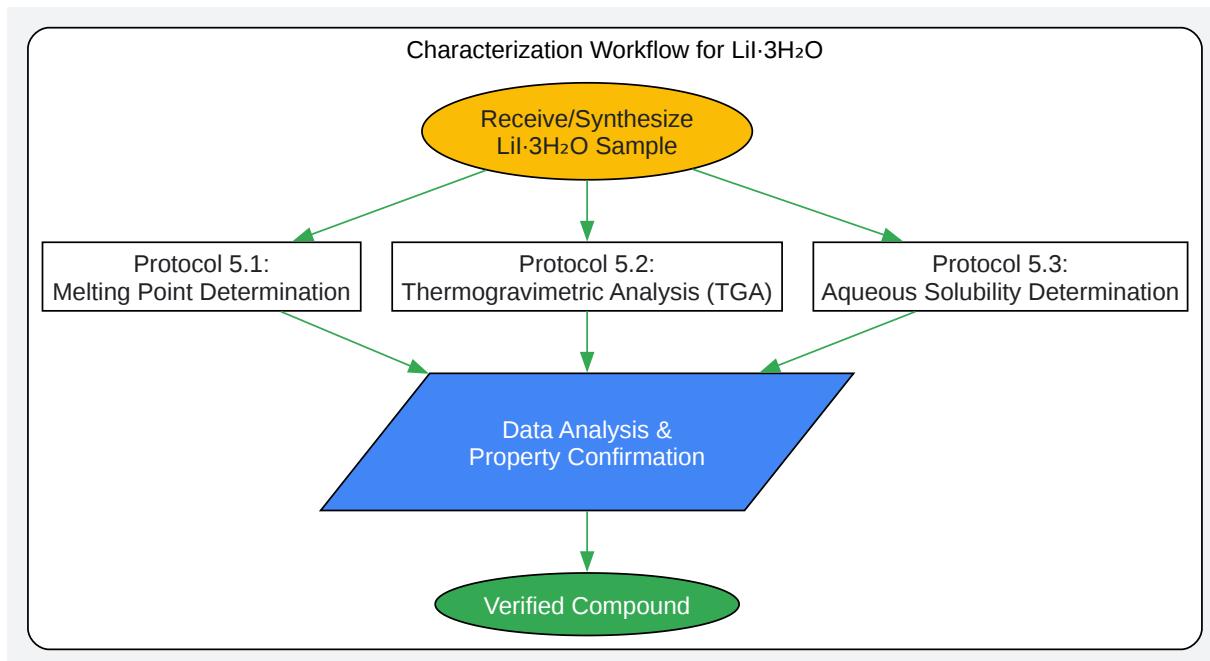
- Thermal Stability: As detailed in section 2.2, the hydrate is not thermally stable and will lose water upon heating.[1][5]

Dehydration Pathway

The stepwise loss of water molecules is a critical chemical property that can be exploited for the preparation of anhydrous lithium iodide or intermediate hydrates. This process is typically studied using thermogravimetric analysis (TGA).

[Click to download full resolution via product page](#)

Caption: Dehydration pathway of **Lithium Iodide Trihydrate** upon heating.


Structural Characteristics

Crystal Structure

Early X-ray diffraction studies determined that **lithium iodide trihydrate** possesses a hexagonal crystal structure.[12] The space group is identified as P 63 m c.[6] A notable aspect of its structure is the coordination of water molecules around the lithium ion, forming an $[\text{Li}(\text{H}_2\text{O})_3]^+$ group.[12] This arrangement is structurally similar to certain organometallic complexes, influencing its physical properties like plasticity.[12] The crystals are known to be extremely plastic and can be bent significantly without fracturing.[12]

Experimental Protocols for Characterization

The following protocols outline standard methodologies for verifying the key properties of **lithium iodide trihydrate**. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

[Click to download full resolution via product page](#)

Caption: General workflow for the physical characterization of a hydrated salt.

Protocol 5.1: Determination of Melting Point

This protocol determines the melting range, which for a hydrated salt, indicates the onset of simultaneous melting and dehydration.

Rationale: Impurities depress and broaden the melting range.^[15] For a hydrate, this range is also an indicator of its thermal stability. A sharp melting range close to the literature value (73°C) suggests high purity.

Methodology:

- Sample Preparation: Finely grind a small amount of $\text{LiI}\cdot 3\text{H}_2\text{O}$. Pack the dry powder into a capillary tube to a height of 1-2 mm.[15]
- Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
- Heating: Set a heating ramp rate. For an unknown, a rapid scan (10-20°C/min) can first identify the approximate melting point, followed by a slow scan (1-2°C/min) with a fresh sample for accuracy.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.
- Validation: Repeat the measurement with two additional samples to ensure reproducibility.

Protocol 5.2: Characterization of Dehydration by Thermogravimetric Analysis (TGA)

This protocol quantifies the water content and maps the dehydration pathway.

Rationale: TGA measures mass change as a function of temperature.[16] For a hydrate, this provides a quantitative measure of the water of hydration and reveals the temperatures at which dehydration steps occur.[17][18] The expected mass loss for $\text{LiI}\cdot 3\text{H}_2\text{O}$ to form anhydrous LiI is approximately 28.75%.

Methodology:

- Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) of $\text{LiI}\cdot 3\text{H}_2\text{O}$ into a TGA sample pan (e.g., alumina or platinum).
- Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
- Thermal Program: Heat the sample from ambient temperature to approximately 400°C at a controlled rate (e.g., 10°C/min).[16][18]

- Data Acquisition: Record the sample mass as a function of temperature.
- Analysis: Analyze the resulting TGA curve. Identify the temperatures corresponding to mass loss steps. Calculate the percentage mass loss at each step and compare it to the theoretical values for the loss of one, two, and three water molecules.

Protocol 5.3: Determination of Aqueous Solubility

This protocol determines the solubility of $\text{LiI}\cdot 3\text{H}_2\text{O}$ in water at a specific temperature by creating a saturated solution.

Rationale: Solubility is a fundamental property. This method determines the saturation point at a given temperature, providing a quantitative value in g/100 mL of solvent.[\[19\]](#)[\[20\]](#)

Methodology:

- Sample Preparation: Add a known mass of $\text{LiI}\cdot 3\text{H}_2\text{O}$ to a test tube or vial containing a precise volume (e.g., 5.0 mL) of deionized water.[\[20\]](#) Ensure there is excess solid.
- Equilibration: Seal the container and agitate it (e.g., using a magnetic stirrer or shaker) in a constant temperature water bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: Allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.
- Quantification: Weigh the extracted aliquot of the saturated solution. Evaporate the water completely in a drying oven. Weigh the remaining dry solid (anhydrous LiI).
- Calculation: From the mass of the dry solid and the initial mass of the water in the aliquot, calculate the solubility in grams of solute per 100 g of water.

Safety, Handling, and Storage

Hazard Identification:

- Causes skin irritation (H315) and serious eye irritation (H319).[\[21\]](#)

- May cause respiratory irritation (H335).[21]
- May be irritating if swallowed.[21]

Recommended Handling and Storage:

- Handling: Use with adequate ventilation and wear appropriate personal protective equipment.[21][22] Avoid formation of dust and contact with skin, eyes, and clothing.[21][22]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[14][21][23] Due to its hygroscopic and light-sensitive nature, it should be stored under an inert gas (e.g., argon or nitrogen).[14][21]

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[21][22]
- Skin Protection: Wear nitrile or rubber gloves and a protective suit.[21]
- Respiratory Protection: If dust is generated, use an approved respirator.[24]

First Aid Measures:

- Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[21][22]
- Skin: Wash the affected area with plenty of water. Remove contaminated clothing.[21][22]
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[21][22]
- Ingestion: Do not induce vomiting. If the person is conscious, give water and seek immediate medical attention.[21][22]

Applications in Research and Development

The properties of **lithium iodide trihydrate** make it a valuable starting material for several applications:

- **Battery Electrolytes:** It is a precursor for anhydrous LiI, used as an electrolyte in high-temperature and long-life batteries.[1][4]
- **Catalysis:** Used in the catalytic dehydrogenation of hydrocarbons.[1]
- **Pharmaceutical Synthesis:** Employed in the synthesis of certain drug compounds.[1]
- **Photography:** It has applications in certain photographic processes.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. heegermaterials.com [heegermaterials.com]
- 2. CN110203948B - Preparation method of lithium iodide trihydrate - Google Patents [patents.google.com]
- 3. newchemz.com [newchemz.com]
- 4. Page loading... [guidechem.com]
- 5. WebElements Periodic Table » Lithium » lithium iodide trihydrate [winter.group.shef.ac.uk]
- 6. Lithium iodide trihydrate | H₆LiO₃ | CID 23688288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lithium iodide - Wikipedia [en.wikipedia.org]
- 8. americanelements.com [americanelements.com]
- 9. strem.com [strem.com]
- 10. Lithium Iodide Trihydrate - Nanjing Chemical Material Corp. [njchm.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. ajsonline.org [ajsonline.org]
- 13. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 14. samratpharmacchem.com [samratpharmacchem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. skb.skku.edu [skb.skku.edu]
- 18. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 20. sites.prairiesouth.ca [sites.prairiesouth.ca]
- 21. prochemonline.com [prochemonline.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of Lithium iodide trihydrate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3057236#physical-and-chemical-properties-of-lithium-iodide-trihydrate\]](https://www.benchchem.com/product/b3057236#physical-and-chemical-properties-of-lithium-iodide-trihydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com